1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine
Description
Properties
CAS No. |
137897-70-2 |
|---|---|
Molecular Formula |
C14H15IN2O4S |
Molecular Weight |
434.25 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-(3-iodophenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15IN2O4S/c1-9-12(19)16-14(20)17(8-21-6-5-18)13(9)22-11-4-2-3-10(15)7-11/h2-4,7,18H,5-6,8H2,1H3,(H,16,19,20) |
InChI Key |
IMZNGHOLZIVECC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Preparation of the N-1 (2-Hydroxyethoxy)methyl Thymine Intermediate
- The starting material is thymine, which is alkylated at the N-1 position with 2-(tert-butyldimethylsiloxy)ethoxymethyl chloride or a similar protected hydroxyethoxyalkyl halide.
- The protection of the hydroxy group as a tert-butyldimethylsilyl (TBDMS) ether prevents side reactions during subsequent lithiation steps.
- Alkylation is typically carried out under basic conditions (e.g., using sodium hydride or potassium carbonate) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection and Final Purification
- After the introduction of the arylthio group, the TBDMS protecting group is removed under mild acidic conditions, often using tetrabutylammonium fluoride (TBAF) in THF.
- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to isolate the pure this compound.
Research Findings and Optimization
- Substitution at the meta position of the phenylthio ring, such as the 3-iodo substituent, has been shown to influence biological activity positively, which justifies the synthetic effort to introduce this group specifically.
- The use of LDA or LTMP for lithiation provides high regioselectivity for C-6 functionalization without affecting other positions on the pyrimidine ring.
- Protection of the hydroxyethoxy group as TBDMS ether is critical to prevent side reactions during lithiation and to improve overall yield.
- Reaction conditions such as temperature, solvent, and stoichiometry of reagents have been optimized in related studies to maximize yield and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | N-1 Alkylation | Thymine + 2-(TBDMS-protected hydroxyethoxy)methyl chloride, base (NaH/K2CO3), DMF/THF | Introduce protected (2-hydroxyethoxy)methyl group at N-1 |
| 2 | C-6 Lithiation and Arylation | LDA or LTMP, -78 °C, then 3-iodophenyl disulfide | Introduce 3-iodophenylthio substituent at C-6 |
| 3 | Deprotection | TBAF in THF or mild acid | Remove TBDMS protecting group, liberate hydroxy group |
| 4 | Purification | Silica gel chromatography or preparative HPLC | Isolate pure target compound |
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Studied for its antiviral properties, particularly against thymine-utilizing viruses.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine involves its interaction with specific molecular targets. In the context of its antiviral properties, the compound is believed to inhibit viral replication by interfering with the synthesis of viral DNA. This is achieved through the incorporation of the modified thymine base into the viral DNA, leading to chain termination and inhibition of further replication.
Comparison with Similar Compounds
Substituents on the C-6 Phenyl Ring
- 3,5-Dimethylphenylthio Substitution : Replacing the phenylthio group with a 3,5-dimethylphenylthio moiety (compound 28 ) improved EC₅₀ values to 0.26 µM , demonstrating that electron-donating methyl groups at meta positions enhance potency .
- However, iodinated derivatives are less studied in the literature compared to methyl or benzyl analogs .
Modifications at the C-5 Position
- Ethyl or Isopropyl Substitution: Introducing ethyl (compound 51) or isopropyl (compound 52) groups at C-5 reduced EC₅₀ values to the nanomolar range (e.g., 5-ethyl derivative EC₅₀ = 14 nM), indicating that hydrophobic C-5 substituents optimize interactions with the RT hydrophobic pocket .
N-1 Side Chain Variations
- Benzyloxymethyl Substitution : Replacing the (2-hydroxyethoxy)methyl group with a benzyloxymethyl group (compound 31 ) increased potency (EC₅₀ = 0.088 µM ), likely due to enhanced lipophilicity and π-π stacking with RT residues .
- Ethoxymethyl Substitution : Ethoxymethyl substitution (compound 27 ) also improved activity (EC₅₀ = 0.33 µM), though less markedly than benzyloxymethyl, highlighting the importance of aromaticity in side chain design .
Resistance Profiles
HEPT derivatives exhibit distinct resistance patterns depending on substituents:
- Y181C Mutation : Selected by 5-ethyl-1-ethoxymethyl-6-benzyluracil (E-EBU), this mutation confers cross-resistance to TIBO and nevirapine but retains susceptibility to 3,5-dimethylphenylthio derivatives .
- L100I and K103N Mutations : Common in first-generation NNRTI-resistant strains, these mutations minimally affect HEPT derivatives with bulky C-6 substituents (e.g., 3-iodophenylthio) .
Comparison with Other NNRTI Scaffolds
DABO Derivatives
Dihydroalkoxybenzyloxopyrimidines (DABOs) share a 4-pyrimidinone scaffold with HEPT but shift the N-1 substitution to C-2. This modification broadens activity against NNRTI-resistant strains (e.g., EC₅₀ = 8 nM for DABO-1) .
DAPY Derivatives
Diarylpyrimidines (DAPYs), such as rilpivirine, evolved from HEPT and TIBO scaffolds. DAPYs retain the thymine core but replace the phenylthio group with diaryl rings, improving resistance profiles (e.g., rilpivirine EC₅₀ = 0.07 nM against Y181C mutants) .
Data Tables
Table 1. Anti-HIV-1 Activity of Selected HEPT Derivatives
Table 2. Comparison with Other NNRTI Scaffolds
| Scaffold | Example Compound | Key Structural Features | EC₅₀ (nM) | Resistance Coverage |
|---|---|---|---|---|
| HEPT | Compound 28 | 3,5-Dimethylphenylthio, C5-ethyl | 260 | Y181C, K103N |
| DABO | DABO-1 | 4-Pyrimidinone, C2-alkoxybenzyl | 8 | L100I, K103N |
| DAPY | Rilpivirine | Diarylpyrimidine | 0.07 | Y181C, K103N, E138K |
Biological Activity
1-((2-Hydroxyethoxy)methyl)-6-((3-iodophenyl)thio)thymine is a derivative of thymine that has garnered attention for its potential biological activities, particularly in the context of antiviral properties and structure-activity relationships (SARs). This compound is part of a broader class of nucleoside analogs that have been studied for their efficacy against various viral infections, including HIV.
Chemical Structure and Properties
The compound can be described as thymine substituted at the 1-position with a 2-hydroxyethoxy methyl group and at the 6-position with a 3-iodophenyl thio group. Its molecular formula is , and it exhibits significant interactions due to its unique functional groups.
Antiviral Activity
Research has indicated that derivatives of this compound exhibit notable anti-HIV activity. A study focused on the structure-activity relationships of similar compounds revealed that substitutions at the C-6 position significantly affect antiviral potency. For instance, modifications leading to the introduction of methyl groups at the meta position of the phenylthio ring enhanced the anti-HIV activity considerably, with effective concentrations (EC50) in the low micromolar range .
| Compound | EC50 (µM) | Notes |
|---|---|---|
| 6-[(3,5-Dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]thymine | 0.26 | Enhanced activity due to meta substitution |
| 5-Ethyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil | 0.11 | Significant improvement over parent compound |
| 5-Isopropyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil | 0.059 | Potent anti-HIV activity |
The mechanism by which these compounds exert their antiviral effects often involves interference with viral replication processes. The incorporation of specific substituents can enhance binding affinity to viral enzymes or receptors, thereby inhibiting viral entry or replication. The presence of the iodine atom in this particular derivative may also contribute to increased lipophilicity, facilitating better membrane permeability and cellular uptake.
Study on Structural Modifications
In a comprehensive study examining various structural modifications on thymine derivatives, it was found that introducing different aryl groups at the C-6 position not only modified the antiviral activity but also affected cytotoxicity profiles. Compounds with bulky substituents showed reduced toxicity while maintaining antiviral efficacy, suggesting a favorable therapeutic index for further development .
Clinical Relevance
While many studies have focused on laboratory evaluations, there is an increasing interest in translating these findings into clinical settings. The potential use of such compounds in combination therapies with existing antiviral drugs is being explored to enhance treatment outcomes for HIV patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
